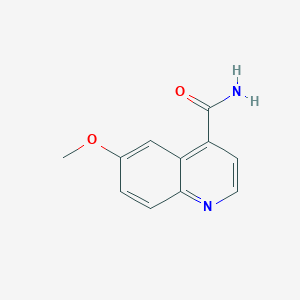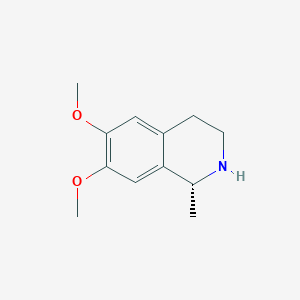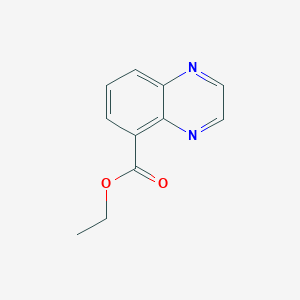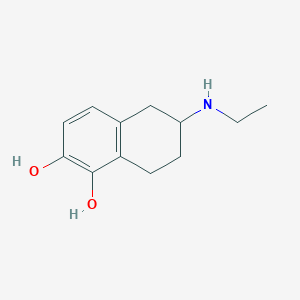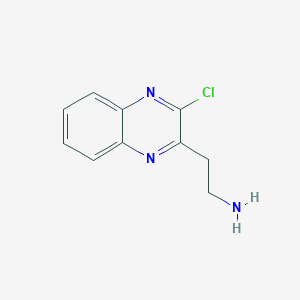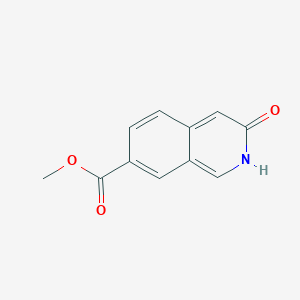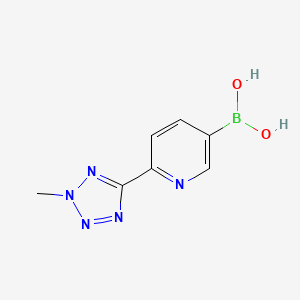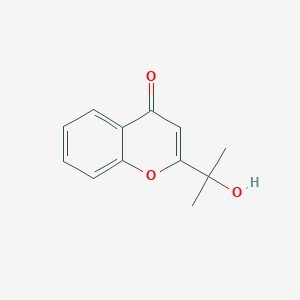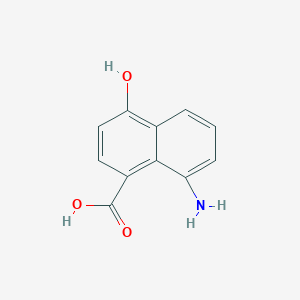
8-Amino-4-hydroxy-1-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-4-hydroxy-1-naphthoic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 4th position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-amino-4-hydroxy-1-naphthoic acid typically involves the nitration of 1-naphthol followed by reduction and subsequent carboxylation. One common method includes:
Nitration: 1-naphthol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitro-1-naphthol.
Reduction: The nitro group in 4-nitro-1-naphthol is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 4-amino-1-naphthol.
Carboxylation: The final step involves carboxylation of 4-amino-1-naphthol using carbon dioxide under high pressure and temperature to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Amino-4-hydroxy-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the amino and hydroxyl groups direct the incoming electrophile to specific positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 8-Amino-4-naphthoic acid.
Reduction: 8-Amino-4-hydroxy-1-naphthylamine.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
8-Amino-4-hydroxy-1-naphthoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments. Its derivatives are employed in the production of azo dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active naphthalene derivatives.
Industry: It is used in the manufacture of specialty chemicals and as a precursor in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 8-amino-4-hydroxy-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, such as enzyme inhibition or activation, and influence cellular signaling pathways. The exact molecular targets and pathways are subject to ongoing research.
Comparaison Avec Des Composés Similaires
3-Hydroxy-2-naphthoic acid: Similar in structure but with the hydroxyl group at the 3rd position and the carboxyl group at the 2nd position.
4-Amino-1-naphthoic acid: Similar but lacks the hydroxyl group at the 4th position.
1,8-Naphthalimide: A derivative with different functional groups but similar naphthalene core.
Uniqueness: 8-Amino-4-hydroxy-1-naphthoic acid is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
748131-07-9 |
|---|---|
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
8-amino-4-hydroxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c12-8-3-1-2-6-9(13)5-4-7(10(6)8)11(14)15/h1-5,13H,12H2,(H,14,15) |
Clé InChI |
HCQGLPIOAUAZGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2C(=C1)N)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-](/img/structure/B11898555.png)
